3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl
Overview
Description
3,3’-Dibromo-2,2’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of two bromine atoms and two methyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dibromo-2,2’-dimethyl-1,1’-biphenyl typically involves the bromination of 2,2’-dimethyl-1,1’-biphenyl. This can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dibromo-2,2’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to form the parent biphenyl compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include biphenyl compounds with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: The major product is 2,2’-dimethyl-1,1’-biphenyl.
Scientific Research Applications
3,3’-Dibromo-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated biphenyls with biological systems.
Medicine: Research into its potential pharmacological properties and its use as a building block for drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Dibromo-2,2’-dimethyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
- 2,2’-Dibromo-1,1’-biphenyl
- 4,4’-Dibromo-2,2’-dimethyl-1,1’-biphenyl
- 2,2’-Dimethyl-1,1’-biphenyl
Comparison: 3,3’-Dibromo-2,2’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and physical properties
Biological Activity
3,3'-Dibromo-2,2'-dimethyl-1,1'-biphenyl (DBDB) is a brominated biphenyl compound characterized by two bromine substituents and two methyl groups. Its unique structure contributes to its biological activities, making it a subject of interest in various scientific studies. This article provides a comprehensive overview of the biological activity of DBDB, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H12Br2
- Molecular Weight : 336.06 g/mol
- CAS Number : 92160-12-8
The synthesis of DBDB typically involves the bromination of 2,2'-dimethyl-1,1'-biphenyl using bromine in the presence of catalysts such as iron or aluminum bromide. This method allows for selective bromination at the desired positions.
Mechanisms of Biological Activity
The biological activity of DBDB can be attributed to several mechanisms:
- Electrophilic Aromatic Substitution : The bromine atoms can act as electrophiles, facilitating further reactions with nucleophiles.
- Halogen Bonding : The presence of bromine enhances interactions with biological macromolecules, potentially affecting enzyme activity and receptor binding.
- Metabolic Pathways : DBDB may undergo metabolic transformations in biological systems that alter its activity and toxicity profiles.
Cytotoxicity and Antitumor Activity
Research has shown that DBDB exhibits cytotoxic effects against various cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) using the MTT assay to assess cell viability. The findings indicated that DBDB significantly reduced cell viability in a dose-dependent manner.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 55 |
50 | 30 |
100 | 10 |
Table 1: Effects of DBDB on MCF-7 Cell Viability
The mechanism by which DBDB induces cytotoxicity appears to involve apoptosis pathways. Flow cytometry analysis revealed an increase in apoptotic cells when treated with higher concentrations of DBDB. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Environmental Impact and Biodegradation
DBDB has been studied for its environmental persistence and potential biodegradation pathways. A study involving marine bacteria demonstrated that certain strains could metabolize dibrominated biphenyls, including DBDB. The degradation pathway primarily involved oxidative cleavage leading to less toxic byproducts .
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial properties of DBDB against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that DBDB exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Case Study 2: Endocrine Disruption Potential
Research on the endocrine-disrupting effects of DBDB revealed that it could interfere with estrogen signaling pathways in vitro. This was assessed using reporter gene assays in human cell lines, showing that DBDB activated estrogen-responsive elements at concentrations as low as 10 µM.
Properties
IUPAC Name |
1-bromo-3-(3-bromo-2-methylphenyl)-2-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXQKEILKBILBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=C(C(=CC=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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